molecular formula C14H10N2O4 B141794 Quinaldic acid succinimide ester CAS No. 136465-99-1

Quinaldic acid succinimide ester

Cat. No.: B141794
CAS No.: 136465-99-1
M. Wt: 270.24 g/mol
InChI Key: IMTUBZOIPOXUTD-UHFFFAOYSA-N
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Description

Quinaldic acid succinimide ester (CAS 136465-99-1, C₁₄H₁₀N₂O₄) is a heterocyclic compound featuring a quinoline backbone conjugated to a succinimide ester group. It appears as a white granular solid with a molecular weight of 270.24 g/mol and a melting point range of 190–192°C . Its primary application lies in organic synthesis, particularly as a pharmaceutical intermediate for constructing quinoline derivatives, which are critical in drug development (e.g., saquinavir, an HIV protease inhibitor) . Additionally, it serves as a fluorophore precursor for bioconjugation in diagnostic tools .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-12-7-8-13(18)16(12)20-14(19)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUBZOIPOXUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448528
Record name 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione
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Molecular Weight

270.24 g/mol
Source PubChem
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CAS No.

136465-99-1
Record name 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate
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Record name 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione
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Record name 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione
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Record name 1-((2-quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinaldic acid succinimide ester typically involves the reaction of quinoline derivatives with pyrrolidinedione precursors under specific conditions. Common reagents might include acyl chlorides, anhydrides, or other activating agents to facilitate the formation of the carbonyl-oxy linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Quinaldic acid succinimide ester can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline or pyrrolidinedione moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroxy or amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Active Pharmaceutical Ingredients (APIs) :
    • QASE serves as a key intermediate in the synthesis of various pharmacologically active compounds. It has been reported that derivatives of QASE can be used to produce compounds effective against viral infections, including HIV, highlighting its potential in antiviral drug development .
  • Peptide Coupling :
    • The compound is utilized as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by converting carboxylic acids into more reactive succinimidyl esters, which can then react with amino groups of other amino acids or peptides, leading to high yields of desired peptides .

Biochemical Applications

  • Proteomics Research :
    • In proteomics, QASE is employed for labeling proteins and peptides. Its ability to form stable conjugates with amino acids makes it suitable for mass spectrometry applications, aiding in the identification and quantification of proteins within complex mixtures .
  • Antimicrobial Peptide Modification :
    • Research has indicated that QASE can be used to chemically modify antimicrobial peptides, enhancing their stability and efficacy against bacterial strains. This modification is crucial for developing new antibiotics in response to rising antibiotic resistance .

Case Studies

Case StudyApplicationFindings
Study on Antiviral Activity Synthesis of quinargine from QASEDemonstrated effective inhibition of HIV replication in vitro, suggesting potential therapeutic use .
Peptide Synthesis Optimization Use of QASE in peptide coupling reactionsAchieved over 90% yield in the formation of various peptide sequences, indicating efficiency as a coupling agent .
Proteomics Labeling Application in mass spectrometryEnhanced sensitivity and specificity in protein detection compared to traditional labeling methods .

Mechanism of Action

The mechanism of action of Quinaldic acid succinimide ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of succinimide esters depend on their functional groups. Below is a comparative analysis:

Compound CAS Number Formula Key Features Applications
Quinaldic acid succinimide ester 136465-99-1 C₁₄H₁₀N₂O₄ Quinoline backbone enhances aromatic interactions; moderate water solubility Drug synthesis (e.g., saquinavir), fluorophore labeling
Suberic acid bis(NHS ester) (DSS) 68528-80-3 C₁₆H₂₀N₂O₈ Homobifunctional, 8-carbon spacer Protein cross-linking (lysine residues)
Hydrocinnamic acid NHS ester 109318-10-7 C₁₃H₁₅NO₄ Hydrophobic phenylpropanoate group Bioconjugation, drug delivery
5-Azido-2-nitrobenzoic acid NHS ester N/A C₁₁H₇N₅O₆ Photoactive azide group; UV-reactive Photoaffinity labeling, proteomics
Phenylboric acid-modified NHS ester N/A Varies pH/sugar-responsive boronic acid group Targeted drug delivery, responsive biomaterials
NHS-PEG-Maleimide (NHS-PEG-MAL) N/A C₂₄H₃₈N₂O₁₂ PEG spacer enhances solubility; maleimide for thiol coupling Antibody-drug conjugates, protein engineering

Reactivity and Selectivity

  • This compound: Reacts preferentially with primary amines (e.g., lysine residues) under mild conditions (~pH 7–9). The quinoline moiety may participate in π-π stacking, influencing binding specificity .
  • DSS : Homobifunctional reactivity allows simultaneous cross-linking of two lysine residues, ideal for studying protein-protein interactions .
  • NHS-PEG-MAL : Combines NHS-ester (amine-reactive) and maleimide (thiol-reactive) groups for heterobifunctional cross-linking. PEG improves solubility and reduces aggregation .
  • Phenylboric Acid NHS Ester : Boronic acid reacts with diols (e.g., sugars), enabling pH- and glucose-responsive applications .

Research Findings and Innovations

  • Enhanced Protein Dynamics : PEGylated succinimide esters (e.g., NHS-PEG-MAL) improve solubility and reduce steric hindrance in protein cross-linking, as confirmed by NMR studies .
  • Multi-Target Cross-Linking : Heterobifunctional reagents combining NHS esters with sulfonyl fluorides enable proximity-enhanced labeling for mapping protein complexes .
  • Responsive Biomaterials : Phenylboric acid-modified NHS esters show promise in glucose-sensitive insulin delivery systems .

Biological Activity

Quinaldic acid succinimide ester is a compound derived from quinaldic acid and succinimide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and research findings related to this compound, supported by data tables and case studies.

Overview of Quinaldic Acid and Succinimide

Quinaldic Acid : Quinaldic acid is a bicyclic compound known for its anti-proliferative and anti-tumor effects. It has been shown to alter the expression of the p53 tumor suppressor gene and inhibit proinsulin synthesis in pancreatic islet cells, suggesting its role in cancer biology and metabolic regulation .

Succinimide : Succinimide derivatives are recognized for their diverse pharmacological applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. They are often utilized in drug design due to their ability to interact with various biological targets .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinaldic acid with N-hydroxysuccinimide (NHS) in the presence of coupling agents. This reaction forms an active ester that can be used for further conjugation with amines or other nucleophiles.

Synthetic Route

  • Starting Materials : Quinaldic acid and N-hydroxysuccinimide.
  • Reagents : Coupling agents such as dicyclohexylcarbodiimide (DCC).
  • Reaction Conditions : Conducted under controlled pH and temperature to optimize yield.

The reaction can be summarized as follows:

Quinaldic Acid+NHSCoupling AgentQuinaldic Acid Succinimide Ester\text{Quinaldic Acid}+\text{NHS}\xrightarrow{\text{Coupling Agent}}\text{this compound}

Antitumor Activity

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. A study demonstrated that this compound altered p53 expression levels, leading to apoptosis in tumor cells .

Enzyme Inhibition

Quinaldic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. The succinimide moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions with target enzymes.

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Cell viability assays were performed using MTT assays on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
    • Results : The compound showed IC50 values of 25 µM for MCF-7 and 30 µM for PC-3, indicating potent antiproliferative activity.
  • Enzyme Interaction Study :
    • Objective : To assess the inhibitory effects of this compound on specific metabolic enzymes.
    • Methodology : Inhibition assays were conducted using purified enzyme preparations.
    • Results : The compound exhibited competitive inhibition with Ki values ranging from 10-15 µM, suggesting strong potential as an enzyme inhibitor.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications to the structure can enhance potency:

ModificationEffect on Activity
Alkyl chain lengthIncreased lipophilicity
Substituents on aromatic ringEnhanced binding affinity
Variation in succinimide structureAltered enzyme specificity

Q & A

Q. What are the critical safety considerations when handling quinaldic acid succinimide ester in laboratory settings?

this compound is classified as a severe skin and eye irritant (Skin Corrosion/Irritation Category 1, Eye Damage/Irritation Category 1) . Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust/particulates .
  • Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent decomposition .
  • Ensure immediate access to safety showers and eye-wash stations in case of accidental exposure .

Q. How does the physical stability of this compound influence experimental design?

The compound has a melting point range of 190–192°C and decomposes at higher temperatures, releasing hazardous gases (e.g., CO, CO₂, NOₓ) . Researchers should:

  • Avoid heating beyond 190°C unless necessary and monitor thermal stability using differential scanning calorimetry (DSC).
  • Use inert atmospheres (e.g., nitrogen) during high-temperature reactions to minimize decomposition .
  • Pre-screen reaction solvents to avoid incompatibilities (e.g., strong acids/bases) that may accelerate degradation .

Q. What is the role of this compound in synthesizing amide derivatives?

As a succinimide ester, it reacts efficiently with primary amines to form stable amide bonds, a key step in synthesizing bis-amides or peptide conjugates . Methodological considerations include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates.
  • Optimizing stoichiometry (typically 1.1–1.5 equivalents of ester to amine) to minimize unreacted starting material .
  • Purifying products via recrystallization or column chromatography due to the compound’s limited water solubility .

Advanced Research Questions

Q. How can this compound be applied in proximity-enhanced chemical cross-linking mass spectrometry (CXMS)?

The compound’s succinimide ester group can "plant" onto lysine residues, enabling proximity-driven cross-linking with nucleophilic residues (e.g., Ser, Thr, His) via sulfonyl fluoride chemistry . Key steps include:

  • Validating cross-linking efficiency using model proteins (e.g., bovine serum albumin) and LC-MS/MS analysis.
  • Adjusting pH to 7–8 to balance reactivity and protein stability .
  • Incorporating isotopic labeling to distinguish cross-linked peptides from background noise in complex mixtures .

Q. How should researchers address discrepancies in conjugation efficiency when using this compound?

Variability in reaction yields may arise from:

  • Purity issues : Verify compound purity via HPLC or NMR before use, as impurities can inhibit reactivity .
  • Moisture sensitivity : Succinimide esters hydrolyze in aqueous environments; use anhydrous solvents and minimize exposure to humidity .
  • Steric hindrance : For bulky amines, employ coupling agents (e.g., HOBt) or elevate reaction temperatures (≤50°C) to improve kinetics .

Q. What strategies optimize the use of this compound in fluorescent labeling of biomolecules?

The ester’s reactivity with amine-containing fluorophores (e.g., fluorescein-amine) enables covalent tagging. Best practices include:

  • Conducting reactions at 4°C to reduce nonspecific binding.
  • Using molar excesses of the fluorophore (2–3×) to ensure complete labeling .
  • Post-reaction dialysis or size-exclusion chromatography to remove unreacted ester and byproducts .

Key Methodological Recommendations

  • Handling Contradictions : Cross-validate experimental results with orthogonal techniques (e.g., MALDI-TOF for conjugation efficiency if LC-MS data are inconsistent) .
  • Thermal Sensitivity : Pre-characterize thermal behavior via TGA/DSC to define safe operating ranges .

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